

An In-Depth Technical Guide to *n*-Octanoylglycine-2,2-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Octanoylglycine-2,2-d2

Cat. No.: B15141989

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Abstract

N-Octanoylglycine-2,2-d2 is the deuterated isotopic analog of N-Octanoylglycine, an endogenous N-acyl amino acid. This stable isotope-labeled compound serves as an invaluable tool in biomedical research, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices using mass spectrometry. This guide provides a comprehensive overview of **n-Octanoylglycine-2,2-d2**, including its physicochemical properties, a detailed synthesis methodology, an experimental protocol for its application in bioanalysis, and an exploration of the biological signaling pathways of its endogenous analog.

Physicochemical Properties

A summary of the key quantitative data for **n-Octanoylglycine-2,2-d2** and its non-deuterated form, N-Octanoylglycine (also known as Capryloyl Glycine), is presented in Table 1. This data is essential for the accurate preparation of standards and for understanding the behavior of the molecule in various experimental settings.

Table 1: Physicochemical Properties of **n-Octanoylglycine-2,2-d2** and N-Octanoylglycine

Property	n-Octanoylglycine-2,2-d2	N-Octanoylglycine (Capryloyl Glycine)
CAS Number	1219805-51-2[1]	14246-53-8[2]
Molecular Formula	C ₁₀ H ₁₇ D ₂ NO ₃ [3]	C ₁₀ H ₁₉ NO ₃ [2]
Molecular Weight	203.28 g/mol [3]	201.26 g/mol [2][4]
Monoisotopic Mass	203.149 g/mol [1]	201.13649347 Da[4]
Melting Point	Data not available	102-103 °C[2][5]
Boiling Point	Data not available	403.9 ± 28.0 °C (Predicted)[2][5]
Solubility	Data not available	DMSO (Slightly), Methanol (Slightly)[2]
Water Solubility	Data not available	1.557 g/L at 20°C[2]
pKa	Data not available	3.62 ± 0.10 (Predicted)[2]
LogP	Data not available	2.052 at 22°C[2]
Form	Neat[3]	Solid, White to Off-White Crystalline Powder[2][5]
Purity	≥98 atom % D, min 98% Chemical Purity[1]	≥98.0% (HPLC)

Synthesis of n-Octanoylglycine-2,2-d2

The synthesis of **n-Octanoylglycine-2,2-d2** involves the acylation of glycine-2,2-d2 with octanoyl chloride. Glycine-2,2-d2 can be prepared through a hydrogen-deuterium exchange reaction with glycine in D₂O under basic conditions.

Materials

- Glycine
- Deuterium oxide (D₂O)

- Sodium deuteroxide (NaOD)
- Octanoyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Experimental Protocol

Step 1: Synthesis of Glycine-2,2-d₂

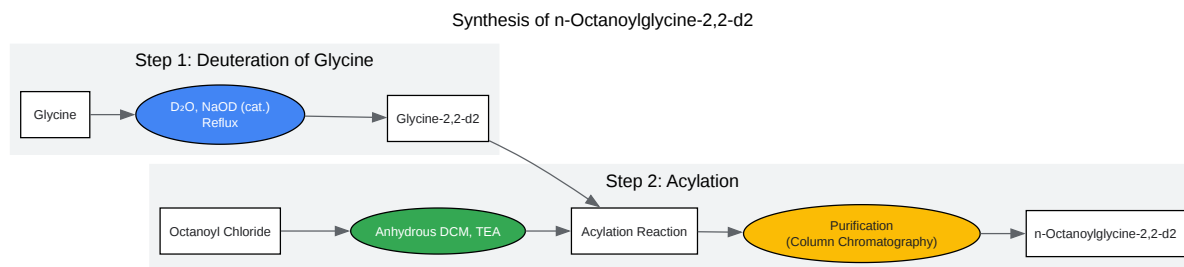
- Dissolve glycine in D₂O.
- Add a catalytic amount of NaOD to facilitate the hydrogen-deuterium exchange at the α -carbon.
- Heat the reaction mixture under reflux for 24-48 hours.
- Monitor the deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the singlet at ~3.7 ppm corresponding to the α -protons.
- Neutralize the reaction mixture with DCl in D₂O.
- Remove the solvent under reduced pressure to obtain glycine-2,2-d₂.

Step 2: Synthesis of **n-Octanoylglycine-2,2-d₂**

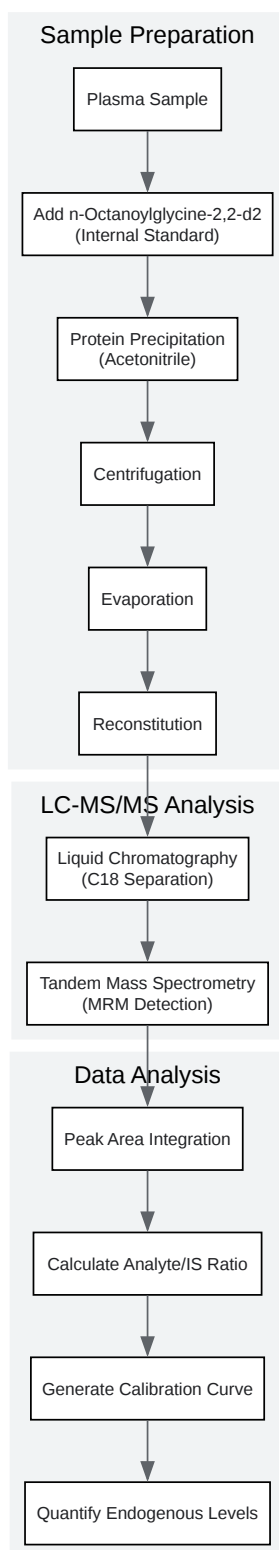
- Suspend glycine-2,2-d₂ in anhydrous DCM.

- Add triethylamine (2.2 equivalents) to the suspension and stir until the glycine-2,2-d₂ dissolves.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add octanoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 1M HCl and then with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **n-Octanoylglycine-2,2-d₂** as a white solid.

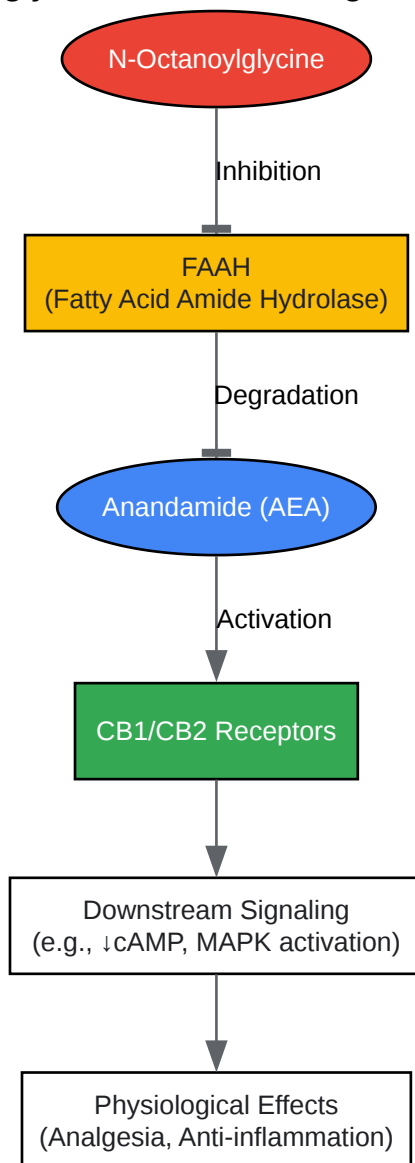
Synthesis Workflow Diagram



LC-MS/MS Quantification Workflow



N-Octanoylglycine and FAAH Signaling Pathway



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- To cite this document: BenchChem. [An In-Depth Technical Guide to n-Octanoylglycine-2,2-d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141989#what-is-n-octanoylglycine-2-2-d2]

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